2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that integrates several heterocyclic structures, including benzimidazole, pyrazole, and pyridine. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is classified as a heterocyclic amide, which includes a benzimidazole moiety linked to a substituted pyridine via a pyrazole group. Its unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest for research in drug design and synthesis. The chemical structure can be represented by the IUPAC name: 2-(benzimidazol-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide .
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide typically involves several key steps:
These synthetic routes may vary based on the specific reagents and conditions employed, such as temperature, solvent choice, and reaction time .
The molecular formula for 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is C19H18N6O. The molecular structure features multiple rings and functional groups that contribute to its chemical properties:
The InChI representation of this compound is as follows: InChI=1S/C19H18N6O/c1-24-17(6-7-23-24)15-8-14(9-20-11-15)10-21-19(26)12-25-13-22-16-4-2-3-5-18(16)25/h2–9,11,13H,10,12H2,1H3,(H,21,26) .
The compound's reactivity can be explored through various chemical reactions:
These reactions are crucial for understanding how this compound can be modified for enhanced biological activity or specificity .
The mechanism of action for 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is not fully elucidated but is likely tied to its ability to interact with specific biological targets:
The physical properties of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide include:
Physical Properties
Chemical Properties
These properties are essential for determining suitable conditions for storage and handling in laboratory settings .
The potential applications of 2-(1H-benzo[d]imidazol-1-y)-N-((5-(1-methyl-1H-pyrazol-5-y)pyridin-3-y)methyl)acetamide include:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3